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molecular formula C9H8FNO4 B8808626 Methyl 4-fluoro-3-methyl-5-nitrobenzoate

Methyl 4-fluoro-3-methyl-5-nitrobenzoate

Cat. No. B8808626
M. Wt: 213.16 g/mol
InChI Key: QQJTZMXOKYMWDT-UHFFFAOYSA-N
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Patent
US09440957B2

Procedure details

Concentrated H2SO4 (17.5 mL) was slowly added to methyl 4-fluoro-3-methylbenzoate (12.8 g, 76 mmol) and the mixture was cooled to 0° C. A solution of fuming HNO3 (69.5%, 11.6 mL) in concentrated H2SO4 (17.5 mL) was then added drop-wise over 10 min. The mixture was stirred for 80 min while slowly warming up to room temperature (reaction completion monitored by TLC). The mixture was slowly poured into ice, the aqueous layer was extracted with CH2Cl2 (3×200 mL), dried over anhydrous Na2SO4 and concentrated under reduced pressure. The crude was purified by column chromatography to afford methyl 4-fluoro-3-methyl-5-nitrobenzoate (I-35a) as a white solid. MS calculated for C9H9FNO4 (M+H+) 214.04. found 214.0.
Name
Quantity
11.6 mL
Type
reactant
Reaction Step One
Name
Quantity
17.5 mL
Type
solvent
Reaction Step One
Quantity
12.8 g
Type
reactant
Reaction Step Two
Name
Quantity
17.5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[CH:4][C:3]=1[CH3:12].[N+:13]([O-])([OH:15])=[O:14]>OS(O)(=O)=O>[F:1][C:2]1[C:11]([N+:13]([O-:15])=[O:14])=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[CH:4][C:3]=1[CH3:12]

Inputs

Step One
Name
Quantity
11.6 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
17.5 mL
Type
solvent
Smiles
OS(=O)(=O)O
Step Two
Name
Quantity
12.8 g
Type
reactant
Smiles
FC1=C(C=C(C(=O)OC)C=C1)C
Name
Quantity
17.5 mL
Type
solvent
Smiles
OS(=O)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 80 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while slowly warming up to room temperature
CUSTOM
Type
CUSTOM
Details
(reaction completion monitored by TLC)
ADDITION
Type
ADDITION
Details
The mixture was slowly poured into ice
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with CH2Cl2 (3×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude was purified by column chromatography

Outcomes

Product
Details
Reaction Time
80 min
Name
Type
product
Smiles
FC1=C(C=C(C(=O)OC)C=C1[N+](=O)[O-])C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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